molecular formula C5H9N3O B6615006 3-(3-methyl-3H-diazirin-3-yl)propanamide CAS No. 25055-92-9

3-(3-methyl-3H-diazirin-3-yl)propanamide

Cat. No.: B6615006
CAS No.: 25055-92-9
M. Wt: 127.14 g/mol
InChI Key: GFWDWZPUHOBTDB-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)propanamide is a photoinducible silane diazirine compound. It is primarily used for the immobilization of protein targets onto surfaces. Upon exposure to UV light (~360 nm), it forms covalent bonds with nearby protein residues, effectively binding them to the surface .

Preparation Methods

The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanamide involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with an appropriate acylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methyl-3H-diazirin-3-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methyl-3H-diazirin-3-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanamide involves the formation of covalent bonds with nearby protein residues upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds of nearby molecules, forming stable covalent bonds . This property makes it an effective tool for immobilizing proteins and other biomolecules onto surfaces.

Comparison with Similar Compounds

3-(3-Methyl-3H-diazirin-3-yl)propanamide can be compared with other similar compounds such as:

  • 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
  • 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanol

These compounds share the diazirine ring structure but differ in their substituents, which can influence their reactivity and applications. The unique feature of this compound is its ability to form covalent bonds with protein residues upon UV light exposure, making it particularly useful for protein immobilization .

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWDWZPUHOBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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